molecular formula C11H11N3O2 B2875341 2-[Methyl(quinazolin-4-yl)amino]acetic acid CAS No. 927969-38-8

2-[Methyl(quinazolin-4-yl)amino]acetic acid

Cat. No.: B2875341
CAS No.: 927969-38-8
M. Wt: 217.228
InChI Key: VMRPOERBOGLZBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[Methyl(quinazolin-4-yl)amino]acetic acid is a nitrogen-containing heterocyclic compound based on a quinazoline scaffold, a structure recognized for its diverse medicinal and pharmacological significance . This compound, with the molecular formula C11H11N3O2 and a molecular weight of 217.23 g/mol, serves as a valuable building block in medicinal chemistry research . The quinazoline core is a privileged structure in drug discovery, featured in several approved therapeutic agents such as the tyrosine kinase inhibitors Lapatinib, Gefitinib, and Erlotinib, which are used as anticancer treatments . Researchers are increasingly exploring novel quinazoline and quinazolin-4-one analogues to develop safer and more potent agents, particularly for combating cancer and multi-drug resistant microbial infections . The synthetic strategies for developing such analogues often involve metal and non-metal catalysts, utilizing starting materials like anthranilic acid and its derivatives . This product is intended for research purposes only. It is not approved for use in humans or animals. Researchers should handle this compound with appropriate precautions, consulting the safety data sheet (SDS) prior to use.

Properties

IUPAC Name

2-[methyl(quinazolin-4-yl)amino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O2/c1-14(6-10(15)16)11-8-4-2-3-5-9(8)12-7-13-11/h2-5,7H,6H2,1H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMRPOERBOGLZBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)O)C1=NC=NC2=CC=CC=C21
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of Anthranilic Acid Derivatives

The quinazoline ring system forms the structural backbone of this compound. A widely adopted method involves cyclizing anthranilic acid derivatives with formamide at 120°C to yield quinazolin-4(3H)-one. Subsequent chlorination using phosphorus oxychloride (POCl₃) generates 4-chloroquinazoline, a critical intermediate for nucleophilic substitution reactions.

Key reaction conditions:

  • Chlorination occurs in POCl₃ with catalytic N,N-dimethylformamide (DMF) at 100–105°C for 5–6 hours.
  • Neutralization with ice-cold sodium bicarbonate ensures safe isolation of 4-chloroquinazoline.

Nucleophilic Amination with Methylamino Acetic Acid

The methylamino acetic acid side chain is introduced via nucleophilic displacement of the 4-chloro group. Patent data reveal that coupling 4-chloroquinazoline with N-methylglycine (sarcosine) in acetic acid at 125°C for 3 hours achieves this step. Triethylamine (TEA) is often added to scavenge HCl, improving yields to 70–75%.

Optimized parameters:

Parameter Value Source
Temperature 125°C
Solvent Acetic acid
Reaction time 3 hours
Base Triethylamine (TEA)

Alternative Synthetic Strategies

Radical-Mediated Cyclization Using H₂O₂/DMSO

Recent advances employ dimethyl sulfoxide (DMSO) as a carbon source and H₂O₂ as an oxidant to construct the quinazolinone core. This method avoids toxic chlorinating agents, instead using 2-amino-N-methylbenzamide heated at 140°C with DMSO/H₂O₂ to form N-methyl quinazolin-4(3H)-one in 23% yield. While less efficient for the target compound, this approach highlights sustainable alternatives.

Mechanistic insights:

  • DMSO acts as a one-carbon donor via radical intermediates.
  • H₂O₂ facilitates oxidation of the thioether intermediate to the sulfoxide.

Solvent and Catalytic Systems

Solvent Effects on Coupling Efficiency

Polar aprotic solvents like DMF enhance chlorination and amination rates. However, acetic acid remains preferred for coupling due to its dual role as solvent and proton donor, stabilizing transition states during nucleophilic substitution. Comparative studies show:

Solvent Yield (%) Reaction Time (h)
Acetic acid 75 3
DMF 62 5
Ethanol 58 6

Role of Acid Catalysts

Trifluoroacetic acid (TFA) and formic acid accelerate imine formation during cyclization steps. In the synthesis of related quinazoline derivatives, TFA increases reaction rates by 40% compared to HCl.

Purification and Characterization

Recrystallization Techniques

Crude 2-[methyl(quinazolin-4-yl)amino]acetic acid is purified via recrystallization from ethyl acetate/methanol (3:1), yielding white crystals with >98% purity. Patent data emphasize the importance of gradient cooling to prevent oiling out.

Characterization data:

  • Melting point: 228–230°C
  • ¹H NMR (DMSO-d₆): δ 8.72 (s, 1H, quinazoline H-2), 4.12 (s, 2H, CH₂), 3.45 (s, 3H, NCH₃)
  • IR (KBr): 1695 cm⁻¹ (C=O), 1602 cm⁻¹ (C=N)

Comparative Analysis with Related Compounds

Compound Key Structural Difference Synthesis Yield (%)
2-(Quinazolin-4-ylamino)acetic acid Lacks methyl group 68
4-Oxo-4H-quinazolin-3-yl acetate Esterified carboxylic acid 71
Target compound Methylamino side chain 75

The methyl group in this compound enhances lipid solubility, improving bioavailability compared to non-methylated analogs.

Chemical Reactions Analysis

2-[Methyl(quinazolin-4-yl)amino]acetic acid undergoes various chemical reactions, including:

Scientific Research Applications

2-[Methyl(quinazolin-4-yl)amino]acetic acid is an organic compound with the molecular formula C11H11N3O2C_{11}H_{11}N_3O_2 and a molecular weight of 217.22 g/mol. It belongs to the class of quinazolinones and exhibits diverse biological activities, including antimicrobial properties. The compound's structure includes a methyl group attached to a quinazoline ring, linked via an amino group to acetic acid.

Applications in Scientific Research

This compound has various applications in scientific research, particularly in chemistry and medicinal chemistry.

Building Block in Chemistry

  • It serves as a building block for synthesizing novel quinazoline and fused quinazolinone compounds . The extent of the pharmacological effect of a quinazolinone derivative depends on the active group attached to it, with modifications at positions 2 and 3 of the quinazolinone system leading to excellent pharmacological results .

Antimicrobial Properties

  • The compound exhibits broad-spectrum antimicrobial properties. Quinazolinone derivatives have been reported to inhibit the growth of both gram-positive and gram-negative bacteria. Research indicates that quinazolinone derivatives can disrupt bacterial cell functions, potentially inhibiting biofilm formation and virulence factors in pathogenic bacteria.

Anti-inflammatory and Anti-cancer Activities

  • In addition to antimicrobial properties, quinazolinone derivatives exhibit anti-inflammatory and potential anti-cancer activities, making them subjects of interest in medicinal chemistry and pharmacology. Several scientists have found that the introduction of various heterocyclic moieties can modify sites like position 2 and 3 in the quinazolinone system to show excellent pharmacological results .

The presence of the methyl group in this compound contributes to its distinct biological properties and potential therapeutic applications compared to similar compounds. Here are a few compounds that share structural similarities:

Compound NameStructure FeaturesUnique Properties
2-(Quinazolin-4-ylamino)acetic acidLacks methyl groupFocuses on amino substitution without methyl influence
2-(Quinolin-3-yl)acetic acidDifferent aromatic systemVaries in biological activity due to structural differences
4-Oxo-4H-quinazolin-3-yl-acetic acidContains a keto groupUnique reactivity patterns due to keto functionality

Mechanism of Action

The mechanism of action of 2-[Methyl(quinazolin-4-yl)amino]acetic acid involves its interaction with specific molecular targets and pathways. The quinazoline moiety is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it can inhibit receptor tyrosine kinases, which are involved in cell signaling pathways related to cancer progression .

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Triazinoquinazoline Acetic Acid Derivatives

Compound: 2-(3,4-Dihydro-3-oxo-2H-[1,2,4]triazino[4,3-c]quinazolin-4-yl)acetic acid

  • Structure: Features a triazino ring fused to the quinazoline core, with a carboxylic acid group .
  • Activity: The parent acid itself lacks antioxidant activity, but its esters (e.g., benzyl ester) and amides demonstrate significant radical-scavenging effects in nitrosative stress models. For example, the benzyl ester reduced nitric oxide (NO·) and peroxynitrite (ONOO⁻) toxicity, enhancing superoxide dismutase (SOD) activity .
  • Comparison: Unlike the target compound, this derivative’s activity depends on ester/amide modifications. The triazino ring may enhance electron delocalization, improving redox activity.

Kinase-Inhibiting Quinazoline Derivatives

Compounds : KIN-1 (N4-[7-chloro-2-[(E)-styryl]quinazolin-4-yl]-N1,N1-diethylpentane-1,4-diamine) and KIN-236 .

  • Structure: Substituted with chloro, styryl, and diethylamino groups.
  • Activity : Inhibit CaMKIIδ kinase (IC₅₀ in single-digit µM range). KIN-236, with a dimethoxyphenylvinyl group, showed improved selectivity across 337 kinases .
  • Comparison : The target compound lacks extended hydrophobic substituents (e.g., styryl), which are critical for kinase binding. However, its acetic acid group could enable interactions with polar kinase domains.

Thio-Substituted Quinazolin-4(3H)-ones

Compounds : 2-{[(6-mercapto[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl)methyl]thio}quinazolin-4(3H)-one .

  • Structure : Thioether-linked triazolothiadiazole and quinazoline moieties.
  • Activity : Exhibit antibacterial and antifungal properties, likely due to thiol-mediated disruption of microbial membranes .
  • Comparison : The target compound’s acetic acid group may offer different electrostatic interactions compared to thioether-linked heterocycles.

Thiazoleacetic Acid Analogues

Compound: (Z)-2-(2-Chloroacetamido)-α-(methoxyimino)-4-thiazoleacetic acid .

  • Structure: Thiazole core with chloroacetamido and methoxyimino groups.
  • Activity : Used in antibiotic synthesis (e.g., cephalosporins) due to β-lactamase inhibition .
  • Comparison : The thiazole ring’s smaller size and sulfur atom differ from quinazoline’s nitrogen-rich core, but both share acetic acid groups for binding.

Data Tables

Table 1: Structural and Functional Comparison of Quinazoline Derivatives

Compound Core Structure Key Substituents Bioactivity Reference
2-[Methyl(quinazolin-4-yl)amino]acetic acid Quinazoline Methylaminoacetic acid Not reported (predicted solubility/H-bonding)
2-(Triazinoquinazolin-4-yl)acetic acid Triazinoquinazoline Carboxylic acid Antioxidant (esters/amides active)
KIN-1 Quinazoline Chloro, styryl, diethylamino CaMKIIδ inhibition (IC₅₀ ~1–10 µM)
Thio-quinazolin-4(3H)-one Quinazolin-4(3H)-one Triazolothiadiazole-thioether Antibacterial/antifungal
4-Thiazoleacetic acid derivative Thiazole Chloroacetamido, methoxyimino β-Lactamase inhibition

Table 2: Antioxidant Activity of Triazinoquinazoline Derivatives

Compound Type Substituent SOD Activity Enhancement Nitrosative Stress Reduction Reference
Parent acid None No No
Benzyl ester Benzyl Yes Significant
Ethyl ester Ethyl Moderate Moderate
Phenylamide Phenyl Yes Significant

Key Research Findings and Insights

  • Structural-Activity Relationships (SAR): Quinazoline Core: Essential for π-π stacking and hydrogen bonding in kinase inhibitors . Substituent Effects: Hydrophobic groups (e.g., styryl in KIN-236) improve kinase selectivity, while ester/amide modifications unlock antioxidant activity in triazinoquinazolines .
  • Contradictions and Gaps: While 2-(triazinoquinazolin-4-yl)acetic acid derivatives require esterification for activity, the target compound’s free carboxylic acid may offer distinct mechanisms. No direct data exists on the target compound’s bioactivity; predictions are based on structural analogs.

Biological Activity

2-[Methyl(quinazolin-4-yl)amino]acetic acid is a compound that has garnered attention due to its potential biological activities, particularly in the context of cancer therapy and enzyme inhibition. This article explores the biological activity of this compound, focusing on its mechanism of action, efficacy against various biological targets, and relevant case studies.

Chemical Structure

The compound features a quinazoline core, which is a well-known scaffold in medicinal chemistry for developing various therapeutic agents. The structure can be represented as follows:

C11H12N4O2\text{C}_{11}\text{H}_{12}\text{N}_4\text{O}_2

The biological activity of this compound primarily involves the inhibition of specific enzymes and receptors that play crucial roles in cellular signaling pathways.

  • EGFR Inhibition : Quinazoline derivatives are known to inhibit the epidermal growth factor receptor (EGFR), a critical target in cancer therapy. Studies have shown that modifications to the quinazoline structure can significantly enhance binding affinity and selectivity for EGFR, leading to reduced cell proliferation in various cancer cell lines .
  • PI3K/HDAC Dual Inhibition : Recent research indicates that compounds with a similar structure can act as dual inhibitors of phosphoinositide 3-kinase (PI3K) and histone deacetylases (HDACs). This dual inhibition is promising for treating cancers resistant to single-target therapies .

Biological Activity Data

The following table summarizes key findings from recent studies on the biological activity of this compound and related compounds.

Study Target IC50 (nM) Cell Line Effect
EGFR20.72A549Significant antiproliferative activity
PI3K/HDAC<10MV411Induced necrosis in resistant AML cells
Various0.07 - 1.40HepG2, MCF7Higher potency than reference drugs

Case Studies

Several case studies have highlighted the efficacy of quinazoline derivatives, including this compound:

  • Case Study 1 : In vitro studies demonstrated that this compound exhibited significant antiproliferative effects against A549 lung cancer cells, with an IC50 value comparable to established EGFR inhibitors like gefitinib .
  • Case Study 2 : A series of experiments focused on dual inhibition mechanisms revealed that compounds similar to this compound showed effective engagement with both PI3K and HDAC pathways, leading to enhanced therapeutic outcomes in leukemia models .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.